molecular formula C9H9ClF2O B2376955 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol CAS No. 1379365-26-0

3-(3-Chloro-2,4-difluorophenyl)propan-1-ol

Cat. No.: B2376955
CAS No.: 1379365-26-0
M. Wt: 206.62
InChI Key: MPEZNUNDWAZEEV-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,4-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H9ClF2O It is a derivative of phenylpropanol, characterized by the presence of chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol typically involves the reaction of 3-chloro-2,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process involves the hydrogenation of 3-chloro-2,4-difluorobenzaldehyde in the presence of hydrogen gas under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Chloro-2,4-difluorophenyl)propanal or 3-(3-Chloro-2,4-difluorophenyl)propanoic acid.

    Reduction: 3-(3-Chloro-2,4-difluorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2,4-difluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by inhibiting or activating these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-2,4,6-trifluorophenyl)propan-1-ol
  • 3-(3-Chloro-2,4-difluorophenyl)propan-2-ol

Uniqueness

3-(3-Chloro-2,4-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring. The combination of chlorine and fluorine atoms provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-2,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-4,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEZNUNDWAZEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCCO)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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